REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](C(OC)=O)=[N:6][CH:7]=1.[CH3:12][Mg]Br.CC[O:17][CH2:18][CH3:19]>>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:12])=[N:6][CH:7]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
61.4 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated NH4Cl solution at 0° C.
|
Type
|
CUSTOM
|
Details
|
the organic layer separated from the biphasic solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with EtOAc (2×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified over silica eluting with 20% EtOAc
|
Type
|
CUSTOM
|
Details
|
hexane to obtain i (6.0 g, 62%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=NC1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |